

Spectroscopic Data for Tricos-22-enoyl Chloride: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tricos-22-enoyl chloride*

Cat. No.: *B15424956*

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Comprehensive analysis of **Tricos-22-enoyl chloride**, a long-chain acyl chloride, necessitates a suite of spectroscopic techniques to elucidate its molecular structure and purity. This technical guide outlines the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for this compound, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Due to the specific nature of **Tricos-22-enoyl chloride**, publicly available, experimentally-derived spectroscopic data is not readily available. The following sections, therefore, present predicted data based on the known spectral characteristics of analogous long-chain unsaturated acyl chlorides. These predictions serve as a benchmark for researchers synthesizing or analyzing this compound.

Predicted Spectroscopic Data

For clarity and comparative ease, the anticipated quantitative data from NMR, IR, and MS analyses are summarized below.

Spectroscopic Technique	Parameter	Predicted Value/Range
¹ H NMR (CDCl ₃ , 400 MHz)	Chemical Shift (δ)	~5.35 ppm (m, 2H, -CH=CH-)
		~2.89 ppm (t, 2H, -CH ₂ -COCl)
		~2.01 ppm (m, 2H, -CH ₂ -CH=)
		~1.65 ppm (quint, 2H, -CH ₂ -CH ₂ -COCl)
		~1.25 ppm (br s, 32H, -(CH ₂) ₁₆ -)
		~0.88 ppm (t, 3H, -CH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz)	Chemical Shift (δ)	~173.5 ppm (-COCl)
		~130.0 ppm (-CH=CH-)
		~53.0 ppm (-CH ₂ -COCl)
		~33.0 ppm (-CH ₂ -CH ₂ -COCl)
		~29.7 - 29.1 ppm (-(CH ₂) ₁₆ -)
		~22.7 ppm (-CH ₂ -CH ₃)
IR (Neat)	Wavenumber (ν)	~2925 cm ⁻¹ (C-H, alkane)
		~2855 cm ⁻¹ (C-H, alkane)
		~1800 cm ⁻¹ (C=O, acyl chloride)
		~1640 cm ⁻¹ (C=C, alkene)
Mass Spectrometry (EI)	m/z	[M] ⁺ expected at 370.3 (for ³⁵ Cl) and 372.3 (for ³⁷ Cl)
Fragment ion: [M-Cl] ⁺ at 335.3		

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy. The following are generalized protocols that can be adapted for the analysis of **Tricos-22-enoyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Tricos-22-enoyl chloride** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
 - Set a spectral width of approximately 16 ppm.
 - Use a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a carbon spectrum using a proton-decoupled pulse sequence.
 - A higher number of scans will be necessary (typically 1024 or more).
 - Set a spectral width of approximately 220 ppm.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation: As **Tricos-22-enoyl chloride** is expected to be a liquid or a low-melting solid at room temperature, the neat compound can be analyzed. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

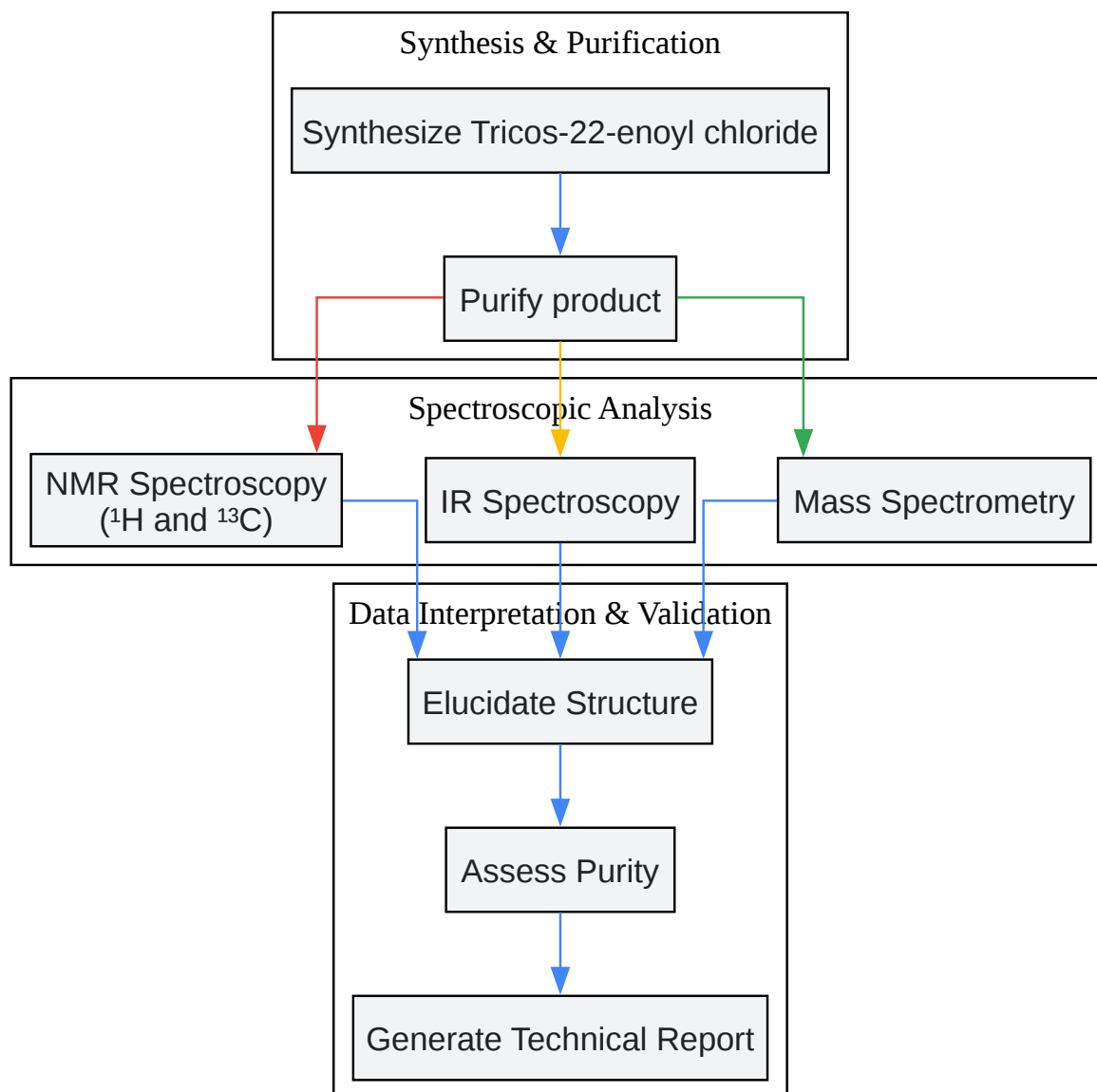
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the clean plates.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **Tricos-22-enoyl chloride** in a volatile organic solvent (e.g., dichloromethane or hexane) into the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for this type of compound.
- Analysis:
 - Acquire a mass spectrum over a suitable m/z range (e.g., 50-500).
 - Observe the molecular ion peak and the characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).
 - Analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Tricos-22-enoyl chloride**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **Tricos-22-enoyl chloride**.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com